molecular formula C9H9N3O B581264 (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol CAS No. 1373766-43-8

(3-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No. B581264
CAS RN: 1373766-43-8
M. Wt: 175.191
InChI Key: PTSULZAYORGIOI-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms in the ring . They are known for their wide range of applications in medicinal chemistry due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are used in various fields such as pharmaceuticals, agrochemicals, and material sciences .


Synthesis Analysis

Triazoles can be synthesized through numerous methods, one of the most popular being the “Click Chemistry” approach . This method involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method involves the Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of the triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their versatile nature. For instance, they can participate in acid-catalyzed reactions, showing increased reactivity compared to uncatalyzed ones . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy .


Physical And Chemical Properties Analysis

Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . The physical form of specific triazole compounds can vary .

Mechanism of Action

The mechanism of action of triazole compounds can vary depending on their specific structure and the biological target. For example, some triazole derivatives have shown inhibitory potential against certain enzymes through direct binding with the active site residues .

Safety and Hazards

The safety and hazards associated with triazole compounds can vary depending on their specific structure. Some triazole derivatives have shown low toxicity, making them suitable for use in medicinal chemistry .

Future Directions

The future research directions in the field of triazole chemistry are vast. Given their wide range of biological activities and their potential in drug discovery, further exploration of triazole derivatives and their biological applications is warranted . This includes the development of new synthesis methods, a comprehensive study of their reaction mechanisms, and the design of new triazole-based drugs .

properties

IUPAC Name

[3-(triazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSULZAYORGIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705393
Record name [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373766-43-8
Record name [3-(2H-1,2,3-Triazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of the major isomer 3-(2H-1,2,3-triazol-2-yl)benzoic acid (500 mg; 2.64 mmol) in anh. THF (7 ml) was treated dropwise with a BH3.THF (1.0 M in THF; 6.60 ml; 6.60 mmol), and this mixture was stirred at 0° C., under nitrogen, for 1 h, and then at rt for 1.5 h. The resulting reaction mixture was then cooled to 0° C., and treated successively with MeOH (10 ml) and water (10 ml). The organic solvents were removed under reduced pressure, and the resulting aq. layer was extracted with DCM (3×10 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol as a colorless oil. LC-MS (conditions A): tR=0.51 min.; no ionisation.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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